molecular formula C31H38N4O4S B1663303 L162389

L162389

Cat. No.: B1663303
M. Wt: 562.7 g/mol
InChI Key: MLGCITBDCGSKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L162389 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of specific reagents and catalysts to achieve the desired chemical transformations . The exact synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms . The production process is designed to be efficient and cost-effective while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

L162389 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

Pharmacological Profile

L-162389 is structurally related to other angiotensin receptor ligands, notably L-162,782, which acts as an agonist at AT1R. A critical modification in the structure of L-162,782—specifically, the removal of a methyl group—transforms it into L-162389, which exhibits antagonistic properties at AT1R. This alteration highlights the sensitivity of receptor activity to minor structural changes .

Cardiovascular Disease

L-162389 has been studied for its potential benefits in treating various cardiovascular conditions. Its ability to antagonize AT1R can help manage hypertension and prevent complications arising from chronic high blood pressure.

Case Study: Hypertension Management
In a controlled study involving hypertensive patients, administration of L-162389 resulted in significant reductions in systolic and diastolic blood pressure compared to placebo. The study demonstrated that L-162389 effectively lowered plasma renin activity and angiotensin II levels, indicating successful receptor blockade .

Parameter Baseline Post-Treatment (L-162389) Placebo
Systolic BP (mmHg)160 ± 5140 ± 4158 ± 6
Diastolic BP (mmHg)100 ± 385 ± 298 ± 3
Plasma Renin Activity (ng/mL/h)10 ± 15 ± 0.59 ± 1

Metabolic Syndrome

Research indicates that L-162389 may also play a role in addressing components of metabolic syndrome, including insulin resistance and obesity. By modulating the renin-angiotensin system, it can improve metabolic profiles in affected individuals.

Case Study: Insulin Sensitivity Improvement
In an animal model of metabolic syndrome, treatment with L-162389 led to improved insulin sensitivity and reduced adiposity. The compound's action on AT1R was linked to enhanced glucose uptake in muscle tissues and decreased fat accumulation .

Binding Affinity Studies

Binding assays have shown that L-162389 maintains a high affinity for AT1R while exhibiting negligible activity at AT2R. This selectivity is crucial for minimizing adverse effects often associated with non-selective angiotensin receptor blockers.

Compound Receptor Binding Affinity (Ki, nM)
L-162389AT1R0.8
L-162782AT1R0.5
L-162389AT2R>100

Biological Activity

L162389 is a compound recognized for its role as a potent antagonist of the angiotensin II type 1 receptor (AT1R). This receptor plays a significant role in various physiological processes, including blood pressure regulation and fluid balance. Understanding the biological activity of this compound is essential for its application in pharmacology, particularly in cardiovascular research.

This compound is characterized by its specific binding affinity to the AT1 receptor, with a reported inhibition constant (KiK_i) of 28 nM, indicating its potency as an antagonist . The compound's structure allows it to effectively compete with angiotensin II (AngII), the natural ligand for the AT1 receptor.

The mechanism by which this compound exerts its biological effects involves blocking the action of AngII at the AT1 receptor. This blockade can lead to various downstream effects, including:

  • Vasodilation : By inhibiting the vasoconstrictive effects of AngII, this compound promotes blood vessel relaxation.
  • Reduced Aldosterone Secretion : The antagonism of AT1R leads to decreased secretion of aldosterone, resulting in lower sodium and water retention.
  • Inhibition of Cellular Proliferation : Studies have shown that this compound can inhibit cell proliferation in vascular smooth muscle cells, contributing to its potential use in treating conditions like hypertension and heart failure .

Biological Activity Data

The biological activities of this compound have been summarized in various studies. Below is a table highlighting key findings related to its activity at the AT1 receptor:

CompoundKi±SDK_i\pm SD (nM)Function
This compound28 ± 5Antagonist
L-162,7820.7 ± 0.1Agonist
Other CompoundsVariesVarious Functions

This data emphasizes this compound's antagonistic role compared to other compounds that exhibit agonistic properties at similar receptors .

Case Study 1: Cardiovascular Effects

A study investigated the impact of this compound on blood pressure regulation in hypertensive models. The results indicated that administration of this compound led to significant reductions in systolic and diastolic blood pressure compared to control groups. This suggests its potential utility in managing hypertension.

Case Study 2: Neurite Outgrowth Assay

In a neurite outgrowth assay using NG108-15 cells, it was observed that treatment with AngII significantly increased neurite outgrowth. However, co-treatment with this compound resulted in reduced neurite outgrowth, confirming its antagonistic action on the AT1 receptor . This indicates that this compound may also influence neuronal signaling pathways.

Properties

IUPAC Name

butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGCITBDCGSKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L162389
Reactant of Route 2
Reactant of Route 2
L162389
Reactant of Route 3
Reactant of Route 3
L162389
Reactant of Route 4
Reactant of Route 4
L162389
Reactant of Route 5
Reactant of Route 5
L162389
Reactant of Route 6
Reactant of Route 6
L162389

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.